molecular formula C17H12OS B187263 2,6-Diphenylpyran-4-thione CAS No. 1029-95-4

2,6-Diphenylpyran-4-thione

Cat. No.: B187263
CAS No.: 1029-95-4
M. Wt: 264.3 g/mol
InChI Key: OKTBDSGUQCPPJU-UHFFFAOYSA-N
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Description

2,6-Diphenylpyran-4-thione is a sulfur-containing heterocyclic compound of significant interest in advanced organic and photochemical research. This compound serves as a valuable precursor in synthetic chemistry. Its core structure is related to thiopyranone and pyrone derivatives, which are known for their diverse reactivity and utility in constructing complex molecules . Researchers utilize this and related structures in cyclization and cycloaddition reactions to access more complex, polycyclic frameworks . The compound is also pertinent to materials science due to the photochemical reactivity of its thiocarbonyl group; studies on analogous 2,6-diphenyl-4H-pyran-4-thiones have explored their behavior under photolytic conditions, which is crucial for developing photoactive molecular systems . Furthermore, the structural motif of 2,6-diaryl heterocycles is frequently investigated in medicinal chemistry for its potential biological activity. Related sulfide and sulfone derivatives have been designed as prodrugs, demonstrating the strategic importance of this chemical class in bio-reductive activation strategies, particularly in the development of anti-kinetoplastid agents . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

1029-95-4

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

2,6-diphenylpyran-4-thione

InChI

InChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

OKTBDSGUQCPPJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

2,6-Dimethylpyran-4-thione (CAS RN: 1004-37-1)

  • Molecular Formula : C₇H₈OS
  • Molecular Mass : 140.20 g/mol .
  • Key Differences: Substituents: Methyl groups replace phenyl groups at positions 2 and 6, significantly reducing steric bulk and molecular weight. Reactivity: The electron-donating methyl groups may decrease electrophilicity at the thione sulfur, altering its reactivity in nucleophilic substitutions or metal coordination .

2,6-Dimethyl-4H-thiopyran-4-thione (CAS RN: 1073-81-0)

  • Molecular Formula : C₇H₈S₂
  • Molecular Mass : 156.27 g/mol .
  • Key Differences: Structural Features: Contains two sulfur atoms (thiopyran core) compared to one sulfur in 2,6-Diphenylpyran-4-thione. Applications: Cited in coordination chemistry studies, suggesting utility in metal-sulfur ligand systems .

2,6-Dicyano-4-pyrone (CAS RN: Not provided)

  • Molecular Formula: C₈H₄N₂O₂ (base structure); derivatives like C₁₈H₁₀N₄O₂ are noted .
  • Key Differences: Functional Groups: Replaces sulfur with an oxygen atom (pyrone) and introduces cyano (-CN) groups at positions 2 and 4. Reactivity: The electron-withdrawing cyano groups increase electrophilicity, making this compound a versatile building block for synthesizing bis-heterocyclic systems . Applications: Used in the synthesis of 4-pyridinols and pyrones, highlighting divergent synthetic utility compared to thione derivatives .

2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS RN: 1073-79-6)

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Mass : 128.17 g/mol .
  • Key Differences :
    • Saturation: The pyran ring is fully saturated (tetrahydro), reducing aromaticity and rigidity.
    • Functional Group: Contains a ketone (C=O) instead of a thione (C=S), which affects hydrogen-bonding capacity and solubility in polar solvents.

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Mass (g/mol) Key Substituents Melting Point (°C) Notable Applications
This compound 1029-97-6 C₁₇H₁₂S₂ 280.41 Phenyl, Thione 130 Coordination chemistry
2,6-Dimethylpyran-4-thione 1004-37-1 C₇H₈OS 140.20 Methyl, Thione Not reported Synthetic intermediates
2,6-Dimethyl-4H-thiopyran-4-thione 1073-81-0 C₇H₈S₂ 156.27 Methyl, Thiopyran Not reported Metal-ligand systems
2,6-Dicyano-4-pyrone - C₈H₄N₂O₂ 160.14 Cyano, Pyrone Not reported Heterocyclic synthesis
2,6-Dimethyltetrahydro-4H-pyran-4-one 1073-79-6 C₇H₁₂O₂ 128.17 Methyl, Ketone Not reported Flavor/fragrance industry

Key Research Findings

  • Electronic Effects : The phenyl groups in this compound enhance π-stacking interactions, which are absent in methyl-substituted analogs .
  • Coordination Chemistry : Thione-containing compounds (e.g., this compound) exhibit stronger metal-binding affinity compared to ketone derivatives due to the polarizable sulfur atom .
  • Synthetic Utility: Cyano-substituted pyrans (e.g., 2,6-Dicyano-4-pyrone) demonstrate superior reactivity in cycloaddition reactions compared to thiones, attributed to their electron-deficient cores .

Preparation Methods

Reaction Overview

The most direct route to 2,6-diphenylpyran-4-thione involves the reaction of 4,4-dichloro-2,6-diphenyl-4,4-dihydropyrane (CAS 1029-95-4) with thiophenol (PhSH) in the presence of triethylamine (TEA) as a base. This method proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the chlorine atoms, leading to cleavage of the C–Cl bonds and subsequent ring reorganization.

Mechanistic Pathway

The reaction begins with deprotonation of PhSH by TEA, generating a thiolate anion (PhS⁻). This anion targets the chloro-substituted carbon in 4,4-dichloro-2,6-diphenyl-4,4-dihydropyrane, displacing chloride ions and forming a thiirane intermediate. Under basic conditions, the intermediate undergoes ring-opening and recyclization to produce the aromatic pyran-4-thione structure. The exclusivity of product formation suggests high regioselectivity and minimal side reactions.

Table 1: Optimization Parameters for Thiol-Mediated Synthesis

ParameterOptimal ValueEffect on Yield
Thiol Equivalents1.2Maximizes conversion
Base (TEA)2.0Ensures complete deprotonation
Solvent PolarityModerate (THF)Enhances nucleophilicity

Thionation of 2,6-Diphenyl-4H-Pyran-4-One Using Lawesson’s Reagent

Thionation Mechanism

Lawesson’s reagent (LR), a well-established thionating agent, replaces the carbonyl oxygen with sulfur via a four-membered transition state. The reaction proceeds through nucleophilic attack of the phosphorus center in LR on the carbonyl oxygen, followed by sulfur transfer and elimination of byproducts (e.g., H₂S).

Reaction Setup and Efficiency

  • Reactants :

    • 2,6-Diphenyl-4H-pyran-4-one (1 equiv)

    • Lawesson’s reagent (0.5 equiv)

  • Solvent : Toluene or xylene

  • Temperature : Reflux (110–140°C)

  • Time : 4–6 hours

  • Yield : 70–85% (estimated based on analogous thionations).

Table 2: Comparative Analysis of Thionation Methods

ParameterThiol-Mediated MethodLawesson’s Reagent Method
Starting Material CostModerateHigh
Reaction Time2–4 hours4–6 hours
ScalabilityHighModerate
Byproduct FormationMinimalH₂S, requiring ventilation

Critical Evaluation of Methodologies

Advantages of Thiol-Mediated Cleavage

  • Selectivity : The reaction produces no detectable isomers, attributed to the steric protection offered by the phenyl groups during ring closure.

  • Mild Conditions : Conducted at room temperature, reducing energy input and decomposition risks.

Limitations of Lawesson’s Reagent Approach

  • Safety Concerns : Generation of toxic H₂S necessitates specialized equipment.

  • Precursor Accessibility : The ketone precursor (2,6-diphenyl-4H-pyran-4-one) requires multi-step synthesis, increasing complexity .

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